Potent MCHR2 Antagonism: A 100-Fold Selectivity Window Over Off-Target GPCRs
3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide demonstrates potent antagonism at the human melanin-concentrating hormone receptor 2 (MCHR2), with an IC₅₀ of 1 nM in a cell-based calcium flux assay [1]. This activity is significantly differentiated from its off-target effects at the serotonin transporter (SERT) and dopamine D2 receptor, where its IC₅₀ values are 100 nM and 500 nM, respectively, representing a 100-fold and 500-fold selectivity window [1]. This data provides a clear, quantifiable rationale for selecting this compound for MCHR2-focused studies over less potent or less selective analogs.
| Evidence Dimension | Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM (MCHR2); IC₅₀ = 100 nM (SERT); IC₅₀ = 500 nM (D2) |
| Comparator Or Baseline | Baseline: MCHR2 (target) vs. SERT and D2 (off-targets) |
| Quantified Difference | 100-fold selectivity for MCHR2 over SERT; 500-fold selectivity over D2 |
| Conditions | Antagonist activity at human MCHR2 receptor expressed in CHO cells, assessed by inhibition of MCH-stimulated Ca2+ flux; Inhibition of serotonin transporter; Inhibition of dopamine D2 receptor |
Why This Matters
This data confirms high potency at the primary target with a wide selectivity margin, reducing the risk of confounding off-target effects in MCHR2-mediated pathway studies and justifying its selection over analogs with unknown selectivity profiles.
- [1] BindingDB. (2026). BDBM50360708: 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50360708. View Source
